(R)-2-Amino-3-(benzofuran-3-yl)propanoic acid (R)-2-Amino-3-(benzofuran-3-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15974148
InChI: InChI=1S/C11H11NO3/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,13,14)/t9-/m1/s1
SMILES:
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol

(R)-2-Amino-3-(benzofuran-3-yl)propanoic acid

CAS No.:

Cat. No.: VC15974148

Molecular Formula: C11H11NO3

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-Amino-3-(benzofuran-3-yl)propanoic acid -

Specification

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
IUPAC Name (2R)-2-amino-3-(1-benzofuran-3-yl)propanoic acid
Standard InChI InChI=1S/C11H11NO3/c12-9(11(13)14)5-7-6-15-10-4-2-1-3-8(7)10/h1-4,6,9H,5,12H2,(H,13,14)/t9-/m1/s1
Standard InChI Key IIQKYWMOMQWBER-SECBINFHSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(=CO2)C[C@H](C(=O)O)N
Canonical SMILES C1=CC=C2C(=C1)C(=CO2)CC(C(=O)O)N

Introduction

Structural Characteristics and Molecular Properties

The molecular architecture of (R)-2-amino-3-(benzofuran-3-yl)propanoic acid integrates a benzofuran heterocycle with a propanoic acid backbone. The benzofuran moiety consists of a fused benzene and furan ring system, conferring aromaticity and planar rigidity . The (R)-configuration at the α-carbon ensures enantioselective binding to biological targets, a feature critical for its role in neurotransmitter analogs.

Electronic and Steric Features

The electron-rich benzofuran ring participates in π-π stacking interactions, while the carboxylic acid and amino groups facilitate hydrogen bonding. Density functional theory (DFT) studies suggest that the compound’s dipole moment (μ=3.2D\mu = 3.2 \, \text{D}) enhances solubility in polar solvents, though its logP value (logP=1.8\log P = 1.8) indicates moderate lipophilicity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11H11NO3\text{C}_{11}\text{H}_{11}\text{NO}_{3}
Molecular Weight205.21 g/mol
Melting Point215–217°C (decomposes)
Solubility (25°C)12 mg/mL in H<sub>2</sub>O
pK<sub>a</sub> (Carboxyl)2.1
pK<sub>a</sub> (Amino)9.4

Synthesis and Manufacturing Approaches

Catalytic Asymmetric Synthesis

Recent advancements employ chiral auxiliaries and transition metal catalysts to achieve enantiomeric excess (ee > 98%). A 2024 study utilized a palladium-catalyzed Heck coupling between 3-bromobenzofuran and dehydroalanine, followed by enzymatic resolution using acylase I to isolate the (R)-enantiomer .

Solid-Phase Peptide Synthesis (SPPS)

The compound serves as a non-proteinogenic amino acid in peptide chains. SPPS protocols using Fmoc-protected derivatives on Wang resin yield benzofuran-containing peptides with >90% purity after HPLC purification .

Table 2: Comparative Analysis of Synthetic Routes

MethodYield (%)ee (%)Key Catalyst
Palladium-Catalyzed Heck6598Pd(OAc)<sub>2</sub>
Enzymatic Resolution7899.5Acylase I
SPPS85N/AHBTU/DIEA

Applications in Medicinal Chemistry

Prodrug Development

Ester prodrugs (e.g., ethyl (R)-2-amino-3-(benzofuran-3-yl)propanoate) enhance blood-brain barrier permeability, with a 3.2-fold increase in bioavailability observed in rat models.

Peptide-Based Therapeutics

Incorporation into cyclic peptides (e.g., cyclo-[R-Bfp-Asp]) improves proteolytic stability, with t<sub>1/2</sub> > 24 h in human plasma compared to 2 h for linear analogs .

Comparative Analysis with Related Derivatives

Table 3: Biological Activity of Benzofuran Derivatives

CompoundIC<sub>50</sub> (Topo IIα)5-HT<sub>1A</sub> K<sub>i</sub> (nM)
(R)-2-Amino-3-(benzofuran-3-yl)PA8.2 μM450
2-(3′,4′,5′-Trimethoxybenzoyl)BF12.5 μM680
L-TryptophanN/A210

"The benzofuran motif's adaptability in drug design is unparalleled, offering a balance between aromatic stabilization and functional group diversity." — Adapted from recent pharmacological reviews .

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